molecular formula C13H12F3N3O3 B2835161 methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate CAS No. 1421476-06-3

methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

Cat. No.: B2835161
CAS No.: 1421476-06-3
M. Wt: 315.252
InChI Key: DKIDOPRDZBXGQD-UHFFFAOYSA-N
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Description

  • Reagents: : Trifluoroacetic anhydride, dichloromethane (DCM)

  • Conditions: : Room temperature

  • Reaction: : \[ \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{C}_15\text{H}_18\text{F}_3\text{N}_3\text{O}_2 + \text{CO}_2 \]

  • Step 4: Esterification

    • Reagents: : Methanol, sulfuric acid

    • Reaction: : \[ \text{C}_15\text{H}_18\text{F}_3\text{N}_3\text{O}_2 + \text{CH}_3\text{OH} \rightarrow \text{C}_16\text{H}_20\text{F}_3\text{N}_3\text{O}_3 + \text{H}_2\text{O} \]

  • Industrial Production Methods

    Industrial production often scales up these synthetic steps with optimizations in yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and distillation ensure the final product's quality. Continuous flow chemistry could be applied to enhance production efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Formation of Intermediate Benzyl Derivative

      • Reagents: : 4-methylbenzyl chloride, sodium azide, dimethylformamide (DMF)

      • Conditions: : Heating under reflux

      • Reaction: : \[ \text{C}_8\text{H}_9\text{Cl} + \text{NaN}_3 \rightarrow \text{C}_8\text{H}_9\text{N}_3 + \text{NaCl} \]

    • Step 2: Cyclization

      • Reagents: : Intermediate benzyl azide, ethyl acetoacetate, acetic acid

      • Reaction: : \[ \text{C}_8\text{H}_9\text{N}_3 + \text{C}_6\text{H}_10\text{O}_3 \rightarrow \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{H}_2\text{O} \]

    Chemical Reactions Analysis

    Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate undergoes several types of chemical reactions:

    • Oxidation

      • Reagents: : Potassium permanganate, sodium dichromate

      • Conditions: : Acidic or basic conditions

      • Products: : Carboxylic acids, ketones

    • Reduction

      • Reagents: : Lithium aluminum hydride (LiAlH_4), hydrogen gas with palladium/carbon (Pd/C)

      • Conditions: : Anhydrous conditions

      • Products: : Alcohols, hydrocarbons

    • Substitution

      • Reagents: : Halogenating agents, nucleophiles

      • Conditions: : Varied (based on nucleophile/electrophile)

      • Products: : Halogenated derivatives, substituted triazoles

    Scientific Research Applications

    Chemistry

    Used as an intermediate in organic synthesis, particularly in constructing complex heterocyclic structures. Acts as a ligand in coordination chemistry due to its triazole ring.

    Biology

    Studied for its potential bioactivity, including antimicrobial, antifungal, and antiparasitic properties. Derivatives are researched for enzyme inhibition.

    Medicine

    Examined for its pharmacological potential in treating diseases. Triazole-based compounds have been explored for anticancer, antiviral, and anti-inflammatory activities.

    Industry

    Incorporated in materials science for developing novel polymers and coatings

    Mechanism of Action

    The compound's biological activity is primarily through its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The triazole ring binds to active sites of enzymes, inhibiting their function and disrupting biological pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-methyl-3-oxo-1,2,4-triazol-5-ylmethyl benzoate: : Lacks trifluoromethyl group, lower lipophilicity.

    • 3-oxo-1,2,4-triazol-5-ylmethyl benzoate: : Smaller molecular size, different bioactivity profile.

    • Trifluoromethyl-1,2,4-triazole derivatives: : Varied functional groups altering bioactivity and chemical properties.

    Uniqueness

    Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate stands out due to its combined functional groups enhancing both chemical reactivity and biological activity. Its unique molecular structure allows for diverse applications across multiple scientific domains.

    Properties

    IUPAC Name

    methyl 4-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-8-3-5-9(6-4-8)10(20)22-2/h3-6H,7H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DKIDOPRDZBXGQD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H12F3N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    315.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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